molecular formula C11H16N2O3S B14835988 3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide

3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide

Cat. No.: B14835988
M. Wt: 256.32 g/mol
InChI Key: YYVISWOHKSKTTA-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide is an organic compound with the molecular formula C11H16N2O3S It features a pyridine ring substituted with cyclopropoxy and isopropyl groups, as well as a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyclopropoxy and isopropyl groups, and the addition of the sulfonamide group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of high-throughput screening for reaction conditions and catalysts, as well as continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclopropoxy and isopropyl groups on the pyridine ring, along with the sulfonamide functional group, provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

3-cyclopropyloxy-5-propan-2-ylpyridine-2-sulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-7(2)8-5-10(16-9-3-4-9)11(13-6-8)17(12,14)15/h5-7,9H,3-4H2,1-2H3,(H2,12,14,15)

InChI Key

YYVISWOHKSKTTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(N=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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